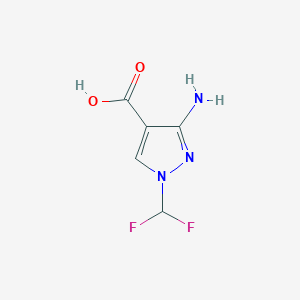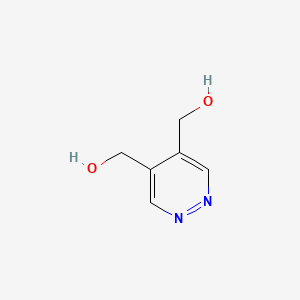![molecular formula C14H18FN3O B11740949 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740949.png)
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution reactions. The final step involves the attachment of the methoxyphenylmethylamine group via reductive amination or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular mechanisms.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its unique structure may offer therapeutic benefits for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxyphenylmethylamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
- {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
- {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
Uniqueness
The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to molecular targets. This makes this compound a unique and valuable compound for various applications.
特性
分子式 |
C14H18FN3O |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-5-3-2-4-13(14)10-16-8-12-9-17-18(11-12)7-6-15/h2-5,9,11,16H,6-8,10H2,1H3 |
InChIキー |
MBEKYVPABYNQKW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNCC2=CN(N=C2)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740866.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11740875.png)
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)
![3-methyl-1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11740885.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11740911.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methoxyphenyl)methyl]amine](/img/structure/B11740916.png)
![N-[(4-ethoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740917.png)
![1-(2-Chlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11740925.png)

![5-methyl-1-(2-methylpropyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740945.png)
amine](/img/structure/B11740952.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11740955.png)
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11740960.png)
